molecular formula C12H13N3O B5440730 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide

1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B5440730
M. Wt: 215.25 g/mol
InChI Key: ULSKHUBFDVAOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide, also known as MPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPP belongs to the class of pyrazole compounds and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide involves its binding to the CB2 receptor, which leads to the activation of various signaling pathways. The activation of CB2 receptors has been shown to have anti-inflammatory and immunomodulatory effects, making 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide a potential therapeutic agent for various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. In addition to its activation of CB2 receptors, 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been associated with various physiological effects, including analgesia and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a highly selective agonist for the CB2 receptor, which allows for the specific activation of this receptor without affecting other receptors. 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide also has a long half-life, which allows for prolonged activation of the CB2 receptor. However, 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide in scientific research. One potential application is in the development of therapeutics for inflammatory and autoimmune diseases. 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects, which could be beneficial in the treatment of these diseases. Additionally, 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide could be used as a tool to study the role of CB2 receptors in various physiological processes, including inflammation, pain, and immune response. Further research is needed to fully understand the potential applications of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide in scientific research.

Synthesis Methods

The synthesis of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide. The synthesis of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have potential applications in scientific research. One of the primary uses of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide is as a selective agonist for the cannabinoid receptor CB2. CB2 receptors are primarily found in immune cells and have been implicated in various physiological processes, including inflammation and immune response. 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to activate CB2 receptors without affecting CB1 receptors, which are primarily found in the central nervous system and are associated with the psychoactive effects of cannabis.

properties

IUPAC Name

2-methyl-N-(2-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-5-3-4-6-10(9)14-12(16)11-7-8-13-15(11)2/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSKHUBFDVAOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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